molecular formula C12H14F2O3 B7941327 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941327
M. Wt: 244.23 g/mol
InChI Key: OKRNDTJJENBRIV-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane (C₁₂H₁₃F₂O₃) consists of a six-membered 1,3-dioxane ring with a 2-(2,4-difluorophenoxy)ethyl substituent. This compound is of interest in medicinal chemistry and materials science due to its balanced polarity and stability .

  • Etherification: Coupling 2,4-difluorophenol with ethylene glycol derivatives.
  • Cyclization: Using acid catalysts to form the 1,3-dioxane ring from diols and aldehydes/ketones .

Properties

IUPAC Name

2-[2-(2,4-difluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRNDTJJENBRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,4-difluorophenol with ethylene oxide to form 2-(2,4-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, leading to potent biological effects. The dioxane ring may also contribute to the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Fluorophenoxy-Substituted 1,3-Dioxanes and Dioxolanes

Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane C₁₂H₁₃F₂O₃ 2,4-difluorophenoxy, ethyl 258.23 g/mol High thermal stability; moderate solubility in polar solvents
2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane C₁₁H₁₂F₂O₃ 3,4-difluorophenoxy, ethyl 230.21 g/mol 5-membered dioxolane ring introduces higher ring strain; increased reactivity
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane C₁₂H₁₃F₃O₃ 2,3,4-trifluorophenoxy, ethyl 262.23 g/mol Enhanced electronegativity; potential for stronger halogen bonding

Key Differences :

  • Ring Size : 1,3-dioxane (6-membered) vs. dioxolane (5-membered). Dioxolanes exhibit higher reactivity due to ring strain but lower thermal stability .
  • Fluorine Position : 2,4-difluoro substitution (meta/para) vs. 3,4-difluoro (ortho/meta). Electron-withdrawing effects vary, influencing solubility and intermolecular interactions .

Brominated Derivatives

Bromoethyl-substituted dioxanes, such as 2-(2-bromoethyl)-1,3-dioxane (C₆H₁₁BrO₂), are precursors in nucleophilic substitution reactions. Compared to the target compound:

  • Reactivity: Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluorophenoxy group limits such reactivity .
  • Applications : Brominated derivatives are intermediates in pharmaceutical synthesis, while fluorinated analogs are explored for bioactive properties .

Non-Fluorinated Analogs

Compounds like 2-(2-phenoxyethyl)-1,3-dioxane (C₁₂H₁₆O₃) lack fluorine substituents. Key contrasts:

  • Metabolic Stability : Fluorination often enhances resistance to oxidative degradation, critical in drug design .

Material Science

  • Polymer Additives : The dioxane ring’s rigidity improves mechanical properties in polymers. Fluorinated derivatives enhance flame retardancy .
  • Liquid Crystals: Difluorophenoxy groups contribute to anisotropic polarizability, useful in liquid crystal displays .

Biological Activity

2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dioxane ring structure that contributes to its chemical stability and reactivity. The difluorophenoxy group enhances its interaction with biological targets, which may include enzymes and receptors involved in various biochemical pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures often interact with cell membranes or disrupt metabolic processes in microorganisms.

  • Mechanism of Action : The difluorophenoxy group is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. The dioxane moiety may enhance binding affinity to these targets.

Pharmacological Applications

Ongoing research is exploring the compound's potential as a pharmaceutical intermediate. Its unique structure allows it to act on various biological pathways, making it a candidate for drug development.

  • Case Study : A study investigated the effects of similar compounds on immune modulation. While specific data on this compound was not detailed, related compounds showed promising results in enhancing immune responses in mouse models .

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to evaluate their biological activities. These derivatives are tested for their efficacy against various pathogens.

Compound Activity IC50 Value (µM) Reference
This compoundAntimicrobialTBD
Related Compound AAntifungal15
Related Compound BImmune Modulation20

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the exact molecular mechanisms through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

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